5-Chlor-6-methyluracil

Übersicht

Beschreibung

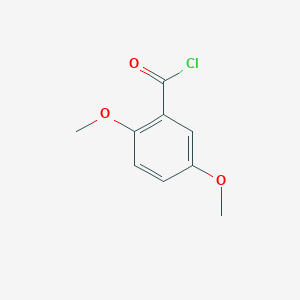

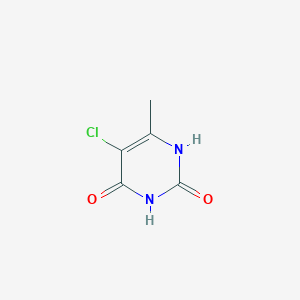

5-Chloro-6-methyluracil is a halogenated derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the uracil ring structure distinguishes it from the parent compound. This modification can potentially alter the compound's physical, chemical, and biological properties, making it a subject of interest in various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of 5-Chloro-6-methyluracil derivatives has been explored through different chemical pathways. For instance, oxidative halogenation has been employed to prepare halo derivatives of 6-methyluracil, where elemental halogens and potassium halides were used as halogenating agents, and NaNO3 and H2O2 served as oxidizing agents. This method led to the formation of 5-chloro-6-methyluracil among other products, depending on the reaction conditions . Another approach involved the chlorination of 6-methyl-5-nitrouracil with molecular chlorine, resulting in chlorinated derivatives .

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methyluracil derivatives can be inferred from studies on similar compounds. For example, the crystal structure of 5-ethyl-6-methyluracil was determined, revealing non-planar pyrimidine rings and hydrogen bonding patterns that contribute to the stability of the crystal structure . These structural insights are valuable for understanding the behavior of 5-Chloro-6-methyluracil in various environments.

Chemical Reactions Analysis

5-Chloro-6-methyluracil can undergo various chemical reactions due to its reactive sites. The chlorination of 5-nitro-6-methyluracil with molecular chlorine, for instance, leads to chlorinated derivatives with different substitution patterns . Additionally, the fluorination of 6-methyluracil derivatives has been shown to afford derivatives of 5-fluoro-6-methyluracil, indicating that halogenation reactions are feasible for this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-6-methyluracil derivatives can be deduced from studies on related compounds. For example, the sorption properties of 5-hydroxy-6-methyluracil were investigated, revealing the molecule's ability to participate in hydrophilic and hydrophobic interactions, which could be relevant for 5-Chloro-6-methyluracil as well . The oxidative halogenation study also provides insights into the stability of the CH2F linkage in fluorinated derivatives, which could have parallels in the chlorinated counterparts .

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

5-Chlor-6-methyluracil: dient als vielseitiger Ligand bei der Synthese von bioaktiven Molekülen. Es wird als Baustein für die Herstellung von Verbindungen mit potenziellen antibakteriellen und antioxidativen Eigenschaften verwendet . So wurde beispielsweise durch seine Kupplung mit Kupfer ein neuer bioaktiver Kupfer(II)-Komplex entwickelt, der signifikante antibakterielle Wirkungen gegen sowohl gramnegative als auch grampositive Bakterien zeigt .

DNA-Integrität und Reparaturmechanismen

Im Bereich der Genetik ist This compound entscheidend für das Verständnis von DNA-Integrität und Reparaturmechanismen. Es ist an der Untersuchung der Uracil-Inkorporation in die DNA beteiligt, die die DNA-Stabilität beeinflusst und zellspezifische Funktionen moduliert. Die Forschung an dieser Verbindung hilft bei der Erforschung der zellulären Mechanismen, die Uracil aus der DNA erkennen und entfernen, wodurch die genetische Treue erhalten bleibt .

Koordinationschemie

Die Verbindung ist für ihre Rolle in der Koordinationschemie bekannt, wo sie als Ligand für die Bildung von Koordinationsverbindungen mit verschiedenen biofunktionalen Eigenschaften fungiert. Die strukturelle und theoretische Analyse dieser Verbindungen liefert Einblicke in ihre möglichen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .

Studien zur Enzym-Evolution

This compound: ist ein wichtiges Instrument bei der Untersuchung der Evolution von Enzymfamilien, insbesondere bei Organismen, die eine umfangreiche Genomerrosion erfahren haben. Es hilft bei der Untersuchung der Methylierungsprozesse und der Evolution von 5-Methyluracil-Synthase-Familien in bestimmten Klassen von Bakterien .

Nukleotid-Syntheseforschung

Diese Verbindung ist auch in der Forschung zur Nukleotid-Synthese von entscheidender Bedeutung. Sie wird verwendet, um die Pfade und Mechanismen zu untersuchen, die an der Bildung von Nukleotiden beteiligt sind, den Bausteinen von RNA und DNA .

Pharmazeutische Entwicklung

In der Pharmaindustrie wird This compound auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht. Seine Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer Therapeutika, insbesondere bei der Behandlung von bakteriellen Infektionen aufgrund seiner antibakteriellen Aktivität .

Materialwissenschaftliche Anwendungen

Die einzigartigen Eigenschaften der Verbindung werden für Anwendungen in der Materialwissenschaft erforscht. Seine Fähigkeit, stabile kristalline Strukturen mit Metallen zu bilden, kann zur Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften führen .

Analytische Chemietechniken

Schließlich wird This compound in der analytischen Chemie verwendet, um neue Techniken zur Detektion und Quantifizierung chemischer Substanzen zu entwickeln. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem wertvollen Standard für die Kalibrierung von Instrumenten und die Validierung von Methoden .

Wirkmechanismus

Target of Action

5-Chloro-6-methyluracil is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . As such, it is likely to interact with similar biological targets as uracil, which is found in RNA and base pairs with adenine .

Mode of Action

For instance, 6-methyluracil, a closely related compound, has been found to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . It’s plausible that 5-Chloro-6-methyluracil may have similar interactions with its targets.

Biochemical Pathways

Uracil is a key component of RNA and plays a crucial role in the process of transcription, where it base pairs with adenine and replaces thymine .

Pharmacokinetics

The molecular weight of 6-methyluracil, a related compound, is 1261133 , which may give some indication of the likely pharmacokinetic properties of 5-Chloro-6-methyluracil.

Action Environment

Environmental factors such as pH, clay and organic matter content, moisture content, and temperature can affect the rate of degradation for compounds in soil . These factors could potentially influence the action, efficacy, and stability of 5-Chloro-6-methyluracil.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMPDGCVOWZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166829 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16018-87-4 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16018-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action of 5-chloro-6-methyluracil derivatives as herbicides?

A1: 5-Chloro-6-methyluracil derivatives, particularly those like terbacil and bromacil, primarily act by inhibiting photosynthesis. [] They disrupt the photosynthetic process in susceptible plants, leading to a reduction or cessation of energy production, ultimately resulting in plant death.

Q2: How does terbacil affect photosynthesis in susceptible plants like ivyleaf morningglory?

A2: Terbacil causes a rapid and nearly complete inhibition of photosynthesis in susceptible plants like ivyleaf morningglory. [, ] This inhibition is irreversible, ultimately leading to the plant's death.

Q3: How does the effect of terbacil on photosynthesis differ between susceptible and tolerant plant species?

A3: While terbacil severely inhibits photosynthesis in susceptible plants, tolerant species like peppermint experience only a temporary decrease in photosynthetic activity. [, ] This difference in response contributes to the selective herbicidal action of terbacil.

Q4: Does terbacil's effect on photosynthesis in susceptible plants differ depending on the application method?

A4: Terbacil effectively inhibits photosynthesis in susceptible plants regardless of whether it is applied to the foliage or the roots. [] This indicates a systemic mode of action, with the herbicide eventually reaching the site of photosynthesis within the plant.

Q5: How does the presence of adventitious roots in the shoot zone affect the herbicidal activity of terbacil?

A5: The presence of adventitious roots in the shoot zone can increase foliage injury caused by terbacil in some plants, such as corn and sorghum. [] This suggests that these roots contribute to the uptake and translocation of terbacil within the plant, potentially increasing its concentration at the target site.

Q6: What is the molecular formula and weight of 5-chloro-6-methyluracil (terbacil)?

A6: The molecular formula of 5-chloro-6-methyluracil (terbacil) is C7H9ClN2O2, and its molecular weight is 188.61 g/mol. []

Q7: Are there any spectroscopic data available for terbacil?

A7: While the provided research does not explicitly mention specific spectroscopic data for terbacil, its analysis by electron capture gas chromatography has been described. [] This technique suggests the presence of electrophilic groups within the terbacil molecule, enabling its detection using this method.

Q8: What factors influence the leaching potential of bromacil in soil?

A8: The leaching potential of bromacil can be affected by the presence of other herbicides in the soil. [] For instance, metolachlor, terbacil, oxadiazon, simazine, and trifluralin have been shown to reduce bromacil leaching under specific conditions.

Q9: Can microorganisms degrade bromacil and terbacil in soil?

A9: Yes, microbial degradation of bromacil and terbacil has been observed in soil. [] The degradation rate is influenced by factors such as soil moisture and the presence of organic matter.

Q10: How does the structure of 5-chloro-6-methyluracil derivatives influence their herbicidal activity?

A10: The specific substituents on the 5-chloro-6-methyluracil ring significantly affect the herbicidal activity and selectivity of these compounds. [, ] Small changes in the substituents can alter their interaction with target sites in plants, leading to differences in weed control efficacy and crop tolerance.

Q11: Has any phytotoxicity been observed with the use of terbacil in fruit trees?

A11: While terbacil effectively controls weeds in fruit tree orchards, higher dosages or specific application timings can cause phytotoxicity. [, ] This phytotoxicity is often observed as chlorosis or reduced fruit size and yield.

Q12: What analytical methods are commonly used to detect and quantify terbacil?

A12: Terbacil can be analyzed using techniques like electron capture gas chromatography [] and high performance liquid chromatography (HPLC). [] These methods allow for the sensitive and specific detection and quantification of terbacil in various matrices.

Q13: Does the use of terbacil pose any environmental concerns?

A13: While terbacil offers effective weed control, its use raises environmental concerns due to its potential to leach into groundwater and its impact on non-target organisms. [, ] Therefore, its application requires careful consideration and management to minimize potential ecological risks.

Q14: Are there any viable alternatives to using 5-chloro-6-methyluracil derivatives for weed control?

A14: Research explores alternative weed control strategies, including cultural practices, mechanical methods, and the use of other herbicide classes with different modes of action. [, , ] These alternatives aim to minimize reliance on 5-chloro-6-methyluracil derivatives and mitigate their potential environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.